molecular formula C12H23N B13285321 N-cyclopropyl-4-propylcyclohexan-1-amine

N-cyclopropyl-4-propylcyclohexan-1-amine

Cat. No.: B13285321
M. Wt: 181.32 g/mol
InChI Key: RXIZFDOBOMYYKT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-propylcyclohexan-1-amine is a synthetic organic compound with the molecular formula C15H29N . It is a secondary amine characterized by a cyclohexane ring core that is substituted with a propyl group at the 4-position and an N-cyclopropylamine group at the 1-position . This structure classifies it as a secondary amine, where the nitrogen atom is bonded to two carbon atoms: one from the cyclopropyl ring and one from the cyclohexane ring . The specific stereochemistry of the substituents on the cyclohexane ring can present different isomeric forms (cis/trans), which may influence the compound's physical properties and reactivity. As a specialized chemical building block, its primary research value lies in its potential use in medicinal chemistry and organic synthesis. Researchers may employ it as a precursor or intermediate in the development of novel compounds, leveraging the conformational restraint of the cyclohexane ring and the potential metabolic stability offered by the cyclopropyl group . The propyl chain contributes to the molecule's overall lipophilicity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-cyclopropyl-4-propylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c1-2-3-10-4-6-11(7-5-10)13-12-8-9-12/h10-13H,2-9H2,1H3

InChI Key

RXIZFDOBOMYYKT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NC2CC2

Origin of Product

United States

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Preferences

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of N-cyclopropyl-4-propylcyclohexan-1-amine by identifying its key functional groups and offering insights into its conformational preferences. The vibrational spectrum is dictated by the molecule's specific bonds and their arrangement, providing a unique spectroscopic fingerprint.

As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration. orgchemboulder.comspectroscopyonline.com This typically appears as a single, weak to medium intensity band in the infrared spectrum in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of a solitary band in this region is a key indicator of a secondary amine, distinguishing it from primary amines which show two bands, and tertiary amines which show none. orgchemboulder.comspectroscopyonline.com

The C-N stretching vibration of the aliphatic amine is anticipated to be observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com The precise position of this band can be influenced by the substitution on both the carbon and nitrogen atoms. Additionally, a significant, though often broad, N-H wagging vibration is characteristic of primary and secondary amines and is expected in the 910-665 cm⁻¹ region. orgchemboulder.com

The hydrocarbon framework of the molecule, consisting of cyclopropyl (B3062369), propyl, and cyclohexyl groups, will give rise to a complex series of C-H stretching and bending vibrations. The C-H stretching vibrations from the saturated alkyl groups are expected in the 2960-2850 cm⁻¹ region. The cyclopropyl group, with its strained ring structure, may exhibit C-H stretching vibrations at slightly higher frequencies, typically above 3000 cm⁻¹.

Conformational preferences of the cyclohexane (B81311) ring, specifically whether the cyclopropylamino and propyl groups adopt equatorial or axial positions, can also be probed by vibrational spectroscopy. Different conformers can lead to subtle shifts in the vibrational frequencies of the C-H and C-C bonds of the ring. Theoretical calculations and comparison with spectra of related conformationally locked molecules can aid in assigning these conformational states. mdpi.comiu.edu.sa However, at room temperature, a mixture of conformers may exist, potentially leading to broadened spectral bands.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
N-H StretchSecondary Amine (N-H)3350 - 3310Weak to Medium
Asymmetric & Symmetric C-H StretchAlkyl (CH₃, CH₂, CH)2960 - 2850Strong
C-H StretchCyclopropyl (CH, CH₂)~3100 - 3000Medium
C-N StretchAliphatic Amine (C-N)1250 - 1020Medium to Weak
N-H WagSecondary Amine (N-H)910 - 665Strong, Broad

X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline forms are obtained)

As of the current literature review, no publicly available X-ray crystallographic data for this compound has been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a challenging process for many organic compounds, particularly amines which may be oils or low-melting solids at room temperature.

Should a crystalline form of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information in the solid state. This powerful analytical method would allow for the precise determination of atomic coordinates, from which a wealth of structural parameters can be derived.

Key insights that would be gained from an X-ray crystallographic study include:

Unambiguous confirmation of the molecular connectivity: While other spectroscopic methods provide strong evidence, X-ray crystallography would definitively confirm the bonding arrangement of all atoms in the molecule.

Precise bond lengths and angles: The exact distances between bonded atoms and the angles between adjacent bonds would be determined with high precision. This data is fundamental for understanding the molecule's geometry and bonding characteristics.

Detailed conformational analysis: The solid-state conformation of the molecule would be revealed. This includes the chair conformation of the cyclohexane ring and the relative orientations (axial or equatorial) of the N-cyclopropylamino and 4-propyl substituents. This would provide a static picture of the molecule's preferred shape, free from the dynamic averaging that can occur in solution or the gas phase.

Intermolecular interactions: The crystal packing arrangement would elucidate any significant intermolecular forces, such as hydrogen bonding involving the amine N-H group, and van der Waals interactions, which govern the solid-state structure and influence physical properties like melting point and solubility.

A hypothetical table of crystallographic data that could be generated from such a study is presented below to illustrate the nature of the information that would be obtained.

ParameterHypothetical Value
Chemical FormulaC₁₂H₂₅N
Formula Weight183.34 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a, b, c (Å)e.g., a = 10.123, b = 8.456, c = 15.789
α, β, γ (°)e.g., α = 90, β = 105.4, γ = 90
Volume (ų)e.g., 1305.6
Z (molecules per cell)e.g., 4
Density (calculated)e.g., 1.05 g/cm³
R-factore.g., < 0.05

Computational and Theoretical Studies

Molecular Mechanics and Force Field Development for Cycloalkyl Amines

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of flexible molecules. The accuracy of these methods is entirely dependent on the quality of the underlying potential energy function, or force field.

Standard, generalized force fields like CHARMM, AMBER, or OPLS-AA provide a robust starting point for simulations, but their parameters may not be specifically optimized for the unique chemical environment of the N-cyclopropyl group attached to a substituted cyclohexane (B81311). uiuc.edu Therefore, the development of bespoke parameters is often necessary to achieve high accuracy. rsc.orgresearchgate.net

The process begins with selecting appropriate model compounds that represent the key functional groups and linkages in N-cyclopropyl-4-propylcyclohexan-1-amine. High-level quantum mechanical (QM) calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**), are then performed on these model compounds. nih.gov These QM calculations provide target data, including:

Optimized Geometries: Bond lengths and angles.

Vibrational Frequencies: From which force constants for bond stretching and angle bending are derived.

Torsional Energy Profiles: Generated by systematically rotating around specific bonds (e.g., the C-N bond) to determine rotational energy barriers.

Electrostatic Potentials: Used to derive partial atomic charges that accurately represent the charge distribution.

The force field parameters (e.g., force constants, equilibrium values, torsional terms, and non-bonded parameters) are then systematically adjusted to reproduce this QM target data as closely as possible. researchgate.netnih.gov Validation is achieved by performing MM calculations and comparing the results against the QM data and any available experimental data. researchgate.net This ensures the new parameters can accurately model the molecule's behavior in subsequent simulations. rsc.org

Table 1: Hypothetical Force Field Parameters for the N-Cyclopropyl Linkage
Parameter TypeAtoms InvolvedValueSource
Bond Stretch (kb)N - Ccyclo320 kcal mol-1 Å-2QM Vibrational Analysis
Bond Stretch (r0)N - Ccyclo1.46 ÅQM Geometry Optimization
Angle Bend (kθ)Ccyclohexyl - N - Ccyclo55 kcal mol-1 rad-2QM Vibrational Analysis
Angle Bend (θ0)Ccyclohexyl - N - Ccyclo121.5°QM Geometry Optimization
Dihedral (Vn, n=3)H - Ccyclohexyl - N - Ccyclo0.8 kcal mol-1QM Torsional Scan
Partial Charge (q)N-0.45 eESP Fit

With a validated force field, a detailed conformational analysis can be performed. This compound has several key degrees of freedom:

Cyclohexane Ring Pucker: The chair conformation is expected to be dominant, but boat and twist-boat conformations must be considered.

Substituent Orientation: The propyl and N-cyclopropylamine groups can be in either axial or equatorial positions. The cis and trans isomers must also be considered.

Propyl Group Rotation: Rotation around the C-C bonds of the propyl chain.

N-Cyclopropyl Group Orientation: Rotation around the C-N bond connecting the cyclohexane and the amine.

Systematic searches or molecular dynamics simulations can be used to explore the potential energy surface (PES) of the molecule. weizmann.ac.il This process identifies low-energy conformers (local minima) and the transition states that connect them. weizmann.ac.il For the trans isomer, the di-equatorial conformer is anticipated to be significantly more stable than the di-axial conformer due to the avoidance of 1,3-diaxial steric strain.

Table 2: Hypothetical Relative Energies of Key Conformers of trans-N-cyclopropyl-4-propylcyclohexan-1-amine
ConformerPropyl GroupN-Cyclopropylamine GroupRelative Energy (kcal/mol)Population (%) at 298 K
Chair (e,e)EquatorialEquatorial0.00>99
Chair (a,a)AxialAxial5.10&lt;1
Twist-Boat--5.50&lt;1

Quantum Chemical Calculations

Quantum chemical methods, such as ab initio and DFT, provide a more fundamental and often more accurate description of molecular properties by solving an approximation of the Schrödinger equation. researchgate.net

DFT calculations are widely used to investigate the electronic structure of molecules. nih.gov For this compound, these calculations can determine a range of important properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The HOMO is typically localized on the nitrogen atom's lone pair, indicating its nucleophilic character. The LUMO energy indicates its susceptibility to electron acceptance.

Table 3: Hypothetical Electronic Properties Calculated via DFT (B3LYP/6-311++G(d,p))
PropertyCalculated ValueInterpretation
HOMO Energy-6.2 eVIndicates electron-donating ability (nucleophilicity)
LUMO Energy+1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity
Dipole Moment1.35 DIndicates overall molecular polarity
NBO Charge on Nitrogen-0.48 |e|Confirms the nucleophilic character of the amine

A key area of interest for cyclopropylamines is their reactivity, particularly reactions involving the strained three-membered ring. researchgate.net DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing the transition state (TS) structures that connect reactants to products. mdpi.comrsc.org

For this compound, a potential reaction pathway is the acid-catalyzed ring-opening of the cyclopropyl (B3062369) group. nih.gov Computational chemists can model this process by introducing a protonating agent (e.g., H₃O⁺) and mapping the reaction coordinate. The geometry of the transition state is optimized, and a frequency calculation is performed to confirm it is a true first-order saddle point (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which is critical for predicting the reaction rate. nih.govresearchgate.net Such calculations can reveal whether the ring-opening is concerted or stepwise and can predict the regioselectivity of bond cleavage. nih.gov

Table 4: Hypothetical Calculated Energy Profile for a Ring-Opening Reaction Pathway
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + H₃O⁺0.0
IntermediateProtonated Amine (Ammonium)-10.5
Transition State (TS)Cyclopropyl C-C bond cleavage+11.7
ProductsRing-opened carbocationic intermediate+4.2

Quantum chemical calculations can accurately predict various spectroscopic properties. After performing a geometry optimization and frequency calculation at a suitable level of theory (e.g., DFT), the vibrational modes and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted spectra are invaluable for several reasons: they can aid in the interpretation of experimental spectra, help assign specific peaks to specific atoms or functional groups, and serve as a final validation of the computed equilibrium geometry. A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model.

Table 5: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
ParameterCalculated ValueExperimental Value
IR Stretch: N-H3350 cm-13345 cm-1
IR Stretch: C-H (cyclohexyl)2925 cm-12920 cm-1
¹³C NMR: C-N (cyclohexyl)55.4 ppm56.1 ppm
¹³C NMR: C-N (cyclopropyl)31.8 ppm32.5 ppm
¹H NMR: H-C-N (cyclohexyl)2.45 ppm2.51 ppm

Analysis of Ring Strain Energy in Cyclopropane (B1198618) and Cyclohexane Moieties

The structure of this compound incorporates two distinct cyclic systems: a three-membered cyclopropane ring and a six-membered cyclohexane ring. These moieties exhibit vastly different energetic profiles due to the concept of ring strain, which arises from a combination of angle strain, torsional strain, and steric strain. libretexts.orgwikipedia.org

Quantification of Strain Energy and its Contribution to Molecular Stability

Ring strain can be quantified experimentally by measuring the heat of combustion per methylene (B1212753) (CH₂) group and comparing it to a strain-free reference, such as a long-chain alkane (approximately 157.4 kcal/mol per CH₂). libretexts.orgyale.edumasterorganicchemistry.com Any energy released above this baseline value is attributed to the instability caused by ring strain. masterorganicchemistry.com

The cyclopropane moiety possesses significant ring strain. Its internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. youtube.comgcsu.edu This deviation, known as angle strain, leads to inefficient orbital overlap and weaker C-C bonds. wikipedia.orglibretexts.org Additionally, the planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, creating torsional strain. youtube.commasterorganicchemistry.com The total strain energy for cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com

In contrast, the cyclohexane moiety is considered virtually strain-free. libretexts.org It achieves this stability by adopting a non-planar, puckered "chair" conformation. libretexts.orgquora.com In this conformation, the C-C-C bond angles are very close to the ideal tetrahedral angle of 109.5°, effectively eliminating angle strain. libretexts.orgquora.com Furthermore, all the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. quora.com The ability of the cyclohexane ring to adopt this stable conformation means its heat of combustion per CH₂ group is the same as that of a strain-free acyclic alkane. libretexts.orgyale.edu

The following table summarizes the strain energies for several common cycloalkanes, illustrating the high instability of the cyclopropane ring compared to the stability of the cyclohexane ring.

CycloalkaneNumber of CarbonsTotal Strain Energy (kcal/mol)Strain Energy per CH₂ (kcal/mol)
Cyclopropane327.69.2
Cyclobutane426.36.6
Cyclopentane57.41.5
Cyclohexane600

Correlation of Strain with Reactivity and Conformational Preferences

The significant ring strain in the cyclopropane moiety directly correlates with its chemical reactivity. wikipedia.orgquora.com Molecules with high strain energy are less stable and have a thermodynamic driving force to undergo reactions that relieve this strain. quora.com Consequently, the C-C bonds in cyclopropane are weaker (bond dissociation energy of ~65 kcal/mol) compared to typical C-C bonds (~80-85 kcal/mol) and are susceptible to ring-opening reactions. masterorganicchemistry.comresearchgate.net This inherent reactivity of the cyclopropyl group is a key chemical characteristic of this compound.

In contrast, the strain-free nature of the cyclohexane ring makes it relatively unreactive, similar to acyclic alkanes. Its stability is a direct result of its preferred chair conformation. libretexts.org In this compound, the large propyl and N-cyclopropylamine substituents on the cyclohexane ring will preferentially occupy equatorial positions in the chair conformation to minimize steric hindrance, specifically 1,3-diaxial interactions. chemistrysteps.com

Computational and experimental studies on related molecules have shown that a cyclopropyl group can influence the conformational preferences of an adjacent cyclohexane ring. rsc.org The presence of the small ring can increase torsional strain and introduce hyperconjugative effects, which can, in some cases, stabilize an axial orientation for an adjacent substituent more than would otherwise be expected. rsc.org While the N-cyclopropyl group is attached via a nitrogen atom, these principles suggest a complex interplay between the electronic and steric properties of the substituents that dictates the precise conformational equilibrium of the cyclohexane ring. The cyclopropane ring itself is conformationally rigid due to its planarity. wikipedia.orgyoutube.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

For a molecule like this compound, an MD simulation would reveal the dynamics of the cyclohexane ring's conformational changes. This includes the characteristic "ring flip" between two chair conformations, where axial substituents become equatorial and vice versa. chemistrysteps.comnih.gov The simulation would allow for the calculation of the energy barrier for this inversion and determine the relative populations of different conformers, providing a detailed picture of the molecule's conformational landscape. nih.gov The dynamic behavior of the propyl and N-cyclopropyl substituents, including the rotation around their connecting bonds, would also be characterized.

Furthermore, MD simulations are ideal for studying solvent interactions. By explicitly modeling solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the solvent and the amine group of the target molecule. The simulation can quantify the number and lifetime of these hydrogen bonds and illustrate how the solvent structures itself around the hydrophobic propyl, cyclohexyl, and cyclopropyl parts of the molecule. researchgate.net This provides crucial information on the molecule's solvation and how its conformation and dynamics might change in different solvent environments. rsc.org Such simulations typically employ sophisticated force fields (like ReaxFF) to accurately model interatomic forces and can be run for nanoseconds or longer to capture relevant biological and chemical processes. mdpi.commdpi.com

Chemical Transformations and Derivatization Strategies

Modifications and Functionalization of the Propyl Substituent

Functionalization of the propyl group on the cyclohexane (B81311) ring presents a greater challenge due to the presence of unactivated C-H bonds. However, several strategies can be envisioned.

Radical Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide for allylic/benzylic positions, which are absent here, or more aggressive conditions for alkyl C-H bonds) could introduce a handle for further substitution, although this approach often suffers from a lack of selectivity, leading to a mixture of products.

Oxidation: Strong oxidizing agents could potentially oxidize the propyl group. Studies on the functionalization of methylcyclohexane (B89554) have shown that oxidation can occur, with a preference for reaction at the more substituted carbon atoms mdpi.com. In the case of the propyl group, this would suggest a preference for functionalization at the secondary carbons over the primary terminal carbon.

Transformations Involving the Cyclopropyl (B3062369) Group

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, a property that is central to the chemical reactivity of cyclopropylamines acs.orgnih.gov.

Oxidative Ring-Opening: As mentioned in section 7.1.3, one-electron oxidation of the amine nitrogen is a well-established method to trigger the opening of the cyclopropyl ring researchgate.net. This transformation is a key step in the mechanism-based inactivation of some enzymes by cyclopropylamines researchgate.net.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane (B1198618) ring can undergo protolytic cleavage. For instance, studies with trans-2-phenylcyclopropylamine in superacid have demonstrated regioselective protonation and cleavage of the distal C-C bond of the cyclopropane ring, leading to a dicationic intermediate that can be trapped by nucleophiles nih.gov.

Ring-Opening Cyclizations: Cyclopropyl groups can participate in ring-opening cyclization reactions. For example, alkylidenecyclopropyl ketones are known to react with amines in a process that involves the cleavage of a distal C-C bond in the cyclopropane ring, leading to ring expansion and the formation of substituted pyrroles organic-chemistry.org. While the substrate is different, this illustrates the potential of the cyclopropyl group to act as a latent reactive species.

Photocycloadditions: N-cyclopropyl arylamines have been shown to participate in asymmetric [3+2] photocycloadditions with olefins, a reaction that proceeds via a radical cation intermediate and involves the cyclopropyl ring rsc.org.

The table below summarizes potential transformations involving the cyclopropyl group.

Reaction Type Conditions Outcome
Oxidative Ring-Opening Single Electron Transfer (e.g., HRP, P450) Cleavage of N-cyclopropyl bond, formation of acyclic fragments nih.govacs.org
Acid-Catalyzed Ring-Opening Superacid (e.g., FSO3H-SbF5) Protolytic cleavage of C-C bond, formation of carbenium ions nih.gov
Ring-Expansion/Cyclization Reaction with specific partners (e.g., ketones) Formation of larger heterocyclic rings organic-chemistry.org

Synthesis of Novel Analogs and Derivatives

The synthesis of novel analogs of N-cyclopropyl-4-propylcyclohexan-1-amine can be achieved by modifying the core structure. General methods for the synthesis of cyclopropylamines often involve classical cyclopropanation, Curtius rearrangement, or Kulinkovich-type reactions acs.org. Scalable synthetic methods for producing non-racemic 1-cyclopropyl alkyl-1-amines have also been developed, often starting from materials like cyclopropyl methyl ketone google.com.

Strategies for creating analogs could include:

Varying the Cyclohexane Substituent: The propyl group at the 4-position could be replaced with other alkyl or functional groups. This could be achieved by starting with the appropriately substituted cyclohexanone (B45756) in a reductive amination sequence with cyclopropylamine (B47189).

Modifying the N-Substituent: The cyclopropyl group could be replaced with other small rings (e.g., cyclobutyl) or various alkyl/aryl groups. This would involve using a different primary amine in the reductive amination with 4-propylcyclohexanone (B1345700).

Introducing Substituents on the Rings: Additional functional groups could be introduced on the cyclohexane or cyclopropyl rings, although this would require more complex multi-step syntheses.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Direct and specific research on N-cyclopropyl-4-propylcyclohexan-1-amine is not extensively documented in publicly available literature. However, a synthesis of findings from the broader field of cycloalkyl amine synthesis provides a strong foundation for understanding the key contributions and methodologies applicable to this target molecule. The primary contributions in this area revolve around the development of efficient methods for the formation of the C-N bond and the stereocontrolled functionalization of the carbocyclic ring.

Key synthetic strategies that have been developed for structurally similar compounds include:

Reductive Amination: This is a cornerstone method for the synthesis of secondary and tertiary amines. For the target compound, this would likely involve the reaction of 4-propylcyclohexanone (B1345700) with cyclopropylamine (B47189) in the presence of a reducing agent. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Nucleophilic Substitution: While less common for the direct formation of such complex amines, pathways involving the substitution of a suitable leaving group on the cyclohexane (B81311) ring by cyclopropylamine could be envisioned. However, this approach often suffers from competing elimination reactions.

Advanced C-H Amination Reactions: Recent advances in catalysis have opened new avenues for the direct formation of C-N bonds via C-H activation. While challenging, such methods could potentially be applied to a pre-formed N-cyclopropyl cyclohexane system to introduce the propyl group, or vice-versa.

The primary contribution of research in this area is the provision of a versatile set of tools that allow for the construction of complex amine architectures from simpler starting materials.

Identification of Emerging Challenges in the Synthesis and Mechanistic Understanding of Substituted Cycloalkyl Amines

The synthesis and mechanistic understanding of substituted cycloalkyl amines like This compound are not without significant hurdles. These challenges often dictate the feasibility and efficiency of a given synthetic route.

Key Emerging Challenges:

Stereochemical Control: The cyclohexane ring in the target molecule can exist in different conformations, and the substituents can be arranged in various stereoisomeric forms (e.g., cis/trans isomers). Achieving high levels of stereoselectivity in the synthesis of a single isomer remains a formidable challenge. The interplay of steric and electronic effects of the cyclopropyl (B3062369) and propyl groups adds a layer of complexity to predicting and controlling the stereochemical outcome.

Regioselectivity in Ring Functionalization: Introducing substituents at specific positions on the cyclohexane ring, especially at remote C-H bonds, is a persistent challenge. springernature.com While methods for α-functionalization are more established, selectively functionalizing the γ-position (C4) requires sophisticated strategies. springernature.com

Mechanistic Elucidation: The mechanisms of many modern catalytic reactions used for amine synthesis are often complex and not fully understood. For instance, in transition-metal-catalyzed C-H amination reactions, the precise nature of the active catalyst and the elementary steps of the catalytic cycle can be elusive. This lack of mechanistic clarity can hinder the rational design of improved catalysts and reaction conditions.

Metabolic Stability: Certain cycloalkyl amines have been identified as "structural alerts" due to their potential for metabolic activation to reactive iminium ions, which can lead to toxicity. nih.gov Understanding the metabolic fate of novel substituted cycloalkyl amines is a growing concern in drug discovery and development.

The following table summarizes some of the key challenges:

ChallengeDescriptionRelevance to this compound
Stereocontrol Achieving specific cis/trans and enantiomeric forms.The relative orientation of the amine and propyl groups on the cyclohexane ring needs to be controlled.
Regioselectivity Introducing functional groups at specific ring positions.Synthesizing the 1,4-disubstituted pattern efficiently can be challenging.
Mechanistic Insight Understanding the detailed pathways of complex reactions.Optimizing catalytic syntheses requires a deep understanding of the underlying mechanisms.
Metabolic Activation Potential for in vivo conversion to reactive species. nih.govThe secondary amine moiety could be susceptible to metabolic oxidation. nih.gov

Potential Avenues for Advanced Research and Method Development in this Compound Class

The challenges inherent in the synthesis of substituted cycloalkyl amines also highlight promising avenues for future research and methodological development.

Development of Novel Catalytic Systems: There is a continuing need for new catalysts that can achieve high levels of regio- and stereoselectivity in the functionalization of cycloalkanes and the synthesis of cycloalkyl amines. This includes the exploration of earth-abundant metal catalysts and organocatalysts to promote greener and more sustainable synthetic methods.

Photocatalysis and Electrochemistry: These emerging fields offer unique opportunities for the development of novel bond-forming reactions under mild conditions. Photocatalytic methods, for example, could enable novel C-H functionalization strategies for the synthesis of complex cycloalkyl amines.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction optimization. Developing flow-based syntheses of substituted cycloalkyl amines could facilitate their production for various applications.

Computational Chemistry: In silico modeling and mechanistic studies can provide valuable insights into reaction pathways and help in the rational design of new catalysts and substrates. Predicting the stereochemical outcomes of reactions involving flexible cyclohexane rings is a particularly relevant area for computational investigation.

Broader Implications for Fundamental Organic Chemistry and Synthetic Strategy

The pursuit of efficient and selective methods for the synthesis of compounds like This compound has broader implications for the field of organic chemistry.

Advancing C-H Functionalization: The drive to synthesize complex molecules with high precision pushes the boundaries of C-H functionalization chemistry, a field that aims to transform the way organic molecules are assembled.

Understanding Non-covalent Interactions: The stereochemical outcomes of reactions involving substituted cyclohexanes are often governed by subtle non-covalent interactions. Studying these systems provides a deeper understanding of conformational analysis and its role in chemical reactivity.

Informing Drug Discovery: Amines are a prevalent functional group in many pharmaceuticals. illinois.edu The development of new methods for the synthesis of diverse and complex amines provides medicinal chemists with a richer palette of molecular building blocks for the design of new therapeutic agents. illinois.edu The challenges associated with their metabolic stability also inform safer drug design. nih.gov

Expansion of the Chemical Space: By enabling the synthesis of previously inaccessible or difficult-to-synthesize molecules, this research expands the explorable chemical space, which can lead to the discovery of new compounds with novel properties and applications.

Q & A

Q. What are the optimized synthetic routes for N-cyclopropyl-4-propylcyclohexan-1-amine, and what reaction conditions are critical for yield improvement?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and cyclopropane functionalization. For example, a two-step approach may include:

Cyclohexane Ring Functionalization : Reacting a dibenzyl-protated cyclohexanamine precursor with cyclopropylmethyl halides under basic conditions (e.g., NaH in DMF at 80°C) .

Deprotection : Hydrogenolysis using palladium on carbon (H₂, 50 psi) to remove benzyl groups .
Key conditions affecting yield include solvent choice (e.g., ethanol or DMF), temperature (140°C for nucleophilic substitution reactions), and stoichiometric ratios of cyclopropanamine derivatives .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
AlkylationCyclopropylmethyl bromide, NaH, DMF, 80°C65–75
DeprotectionH₂/Pd-C, EtOH, RT>90

Q. Which analytical techniques are most reliable for confirming the structural integrity of N-cyclopropyl-4-propylcyclohexan-1-amine?

  • Methodological Answer :
  • Mass Spectrometry (MS) : ESI+ typically shows m/z 238 [M + H]⁺ for the deprotected amine .
  • ¹H NMR : Key signals include δ 1.09–1.00 (m, cyclopropyl CH₂), 2.33–1.79 (m, cyclohexane protons), and 3.73 (s, amine proton) .
  • 13C NMR : Cyclopropyl carbons appear at ~10–15 ppm, while cyclohexane carbons range from 20–50 ppm .

Q. How does the substitution pattern (e.g., propyl vs. methyl/ethyl) on the cyclohexane ring influence physicochemical properties?

  • Methodological Answer : Propyl groups increase lipophilicity (logP) compared to methyl/ethyl analogs, impacting solubility and membrane permeability. Computational tools like MarvinSketch can predict logP (e.g., propyl analog: ~3.2 vs. methyl: ~2.5). Experimentally, reverse-phase HPLC (C18 column, MeCN/H₂O gradient) quantifies retention time shifts due to alkyl chain length .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound enantiomers be achieved?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or asymmetric catalysis (e.g., Ru-BINAP complexes) is effective. Patents describe using (1R,4R) or (1S,4S) dibenzyl precursors, followed by enantiomer-specific deprotection to yield >98% ee products .

Q. What in vitro assays are suitable for evaluating the biological activity of N-cyclopropyl-4-propylcyclohexan-1-amine in neurological targets?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement (e.g., ³H-labeled ligands for σ-1 or NMDA receptors) .
  • Functional Assays : Calcium flux assays in HEK293 cells expressing GPCRs (e.g., serotonin receptors) .
  • Dose-Response Analysis : IC₅₀/EC₅₀ determination via nonlinear regression (GraphPad Prism) .

Q. How should researchers resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer :
  • Repetition : Confirm reproducibility under identical conditions.
  • Advanced NMR : Use 2D techniques (HSQC, COSY) to assign ambiguous signals.
  • Impurity Profiling : LC-MS/MS to detect trace byproducts (e.g., N-oxides or alkylation side products) .

Data Contradiction Analysis

Example : Discrepancies in reported ¹H NMR shifts for the cyclopropyl moiety.

  • Resolution Strategy :
    • Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆ (e.g., δ 0.71–0.68 in CDCl₃ vs. upfield shifts in DMSO) .
    • Dynamic Effects : Variable temperature NMR to assess conformational exchange broadening.
    • Computational Validation : DFT calculations (Gaussian 16) to simulate expected shifts .

Safety and Handling Guidelines

  • Storage : –20°C under argon; hygroscopicity requires desiccants .
  • Risk Mitigation : Glovebox use for air-sensitive steps (e.g., LiAlH₄ reductions) .

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